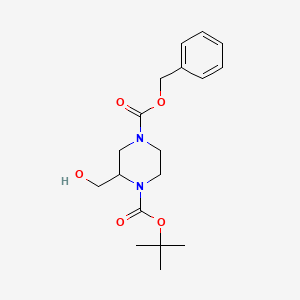

![molecular formula C8H7NOS B1319130 2-Metilbenzo[d]tiazol-4-ol CAS No. 94977-59-0](/img/structure/B1319130.png)

2-Metilbenzo[d]tiazol-4-ol

Descripción general

Descripción

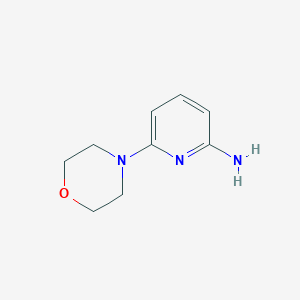

2-Methylbenzo[d]thiazol-4-ol is a heterocyclic compound that belongs to the benzothiazole family. This compound is characterized by a benzene ring fused to a thiazole ring, with a methyl group attached to the second carbon and a hydroxyl group attached to the fourth carbon of the thiazole ring. Benzothiazole derivatives, including 2-Methylbenzo[d]thiazol-4-ol, are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications .

Aplicaciones Científicas De Investigación

Chemistry: Used as a building block for the synthesis of more complex molecules.

Industry: Utilized in the production of dyes, fungicides, and other industrial chemicals.

Mecanismo De Acción

Target of Action

2-Methylbenzo[d]thiazol-4-ol, like other thiazole derivatives, has been found to have diverse biological activities . Thiazoles are known to act as antioxidants, analgesics, anti-inflammatory agents, antimicrobials, antifungals, antivirals, diuretics, anticonvulsants, neuroprotectives, and antitumor or cytotoxic drug molecules . The primary targets of these compounds can vary depending on the specific derivative and its functional groups.

Mode of Action

Thiazole-quinolinium derivatives, which are structurally similar, have been found to inhibit bacterial cell division by stimulating ftsz polymerization . This disrupts the dynamic assembly and Z-ring formation, a crucial step in bacterial cell division .

Biochemical Pathways

For instance, some thiazole derivatives have been found to affect the malondialdehyde (MDA), superoxide dismutase (SOD), and glutathione peroxidase (GSH-Px) pathways in brain homogenate .

Pharmacokinetics

Thiazoles are generally slightly soluble in water, soluble in alcohol and ether, and sparingly soluble in organic solvents and dyes . These properties can influence the bioavailability of the compound.

Result of Action

Thiazole-quinolinium derivatives have been found to alter the morphology of bacterial cells, causing them to display a more elongated shape compared to untreated cells .

Action Environment

The solubility properties of thiazoles suggest that the compound’s action could be influenced by the presence of water, alcohol, ether, and various organic solvents .

Análisis Bioquímico

Biochemical Properties

2-Methylbenzo[d]thiazol-4-ol plays a crucial role in biochemical reactions, primarily as an inhibitor of monoamine oxidase (MAO) enzymes. These enzymes are responsible for the oxidative deamination of neurotransmitters such as dopamine, serotonin, and norepinephrine. The inhibition of MAO enzymes by 2-Methylbenzo[d]thiazol-4-ol leads to increased levels of these neurotransmitters, which can have therapeutic effects in conditions like depression and Parkinson’s disease . The compound interacts with both MAO-A and MAO-B isoforms, exhibiting potent and selective inhibition with IC50 values less than 0.017 µM .

Cellular Effects

2-Methylbenzo[d]thiazol-4-ol has been shown to influence various cellular processes. It affects cell signaling pathways by modulating the levels of neurotransmitters, which in turn can impact gene expression and cellular metabolism. The compound’s ability to inhibit MAO enzymes results in reduced oxidative stress and protection against neuronal cell death, making it a potential candidate for neuroprotective therapies . Additionally, 2-Methylbenzo[d]thiazol-4-ol has demonstrated anti-inflammatory and antioxidant properties, further contributing to its beneficial effects on cellular function .

Molecular Mechanism

The molecular mechanism of 2-Methylbenzo[d]thiazol-4-ol involves its binding to the active site of MAO enzymes, thereby inhibiting their activity. This binding prevents the oxidative deamination of neurotransmitters, leading to increased levels of these molecules in the brain . The compound’s structure allows it to interact with key amino acid residues in the enzyme’s active site, resulting in potent inhibition. Additionally, 2-Methylbenzo[d]thiazol-4-ol may influence gene expression by modulating signaling pathways that are regulated by neurotransmitter levels .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of 2-Methylbenzo[d]thiazol-4-ol have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, with minimal degradation over extended periods . Long-term studies have shown that 2-Methylbenzo[d]thiazol-4-ol maintains its inhibitory effects on MAO enzymes, providing sustained neuroprotective benefits .

Dosage Effects in Animal Models

The effects of 2-Methylbenzo[d]thiazol-4-ol vary with different dosages in animal models. At lower doses, the compound exhibits neuroprotective and antidepressant effects by increasing neurotransmitter levels . At higher doses, there may be potential toxic or adverse effects, including oxidative stress and cellular damage . It is essential to determine the optimal dosage range to maximize therapeutic benefits while minimizing potential risks .

Metabolic Pathways

2-Methylbenzo[d]thiazol-4-ol is involved in metabolic pathways that include its interaction with MAO enzymes. The compound’s inhibition of these enzymes affects the metabolic flux of neurotransmitters, leading to altered levels of metabolites such as hydrogen peroxide, ammonia, and aldehydes . These changes in metabolite levels can have downstream effects on cellular function and overall metabolic homeostasis .

Transport and Distribution

Within cells and tissues, 2-Methylbenzo[d]thiazol-4-ol is transported and distributed through interactions with specific transporters and binding proteins. These interactions facilitate the compound’s localization to target sites, such as the brain, where it can exert its therapeutic effects . The distribution of 2-Methylbenzo[d]thiazol-4-ol is influenced by its chemical properties, including solubility and affinity for transport proteins .

Subcellular Localization

The subcellular localization of 2-Methylbenzo[d]thiazol-4-ol is primarily within the mitochondria, where MAO enzymes are located . The compound’s ability to target mitochondria is crucial for its inhibitory effects on MAO enzymes and its neuroprotective properties. Additionally, post-translational modifications and targeting signals may play a role in directing 2-Methylbenzo[d]thiazol-4-ol to specific cellular compartments .

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of 2-Methylbenzo[d]thiazol-4-ol typically involves the cyclization of appropriate precursors. One common method involves the reaction of 2-aminothiophenol with acetic anhydride, followed by cyclization to form the benzothiazole ring. The methyl group is introduced via alkylation using methyl iodide in the presence of a base such as potassium carbonate. The hydroxyl group can be introduced through oxidation reactions .

Industrial Production Methods: Industrial production of 2-Methylbenzo[d]thiazol-4-ol often employs similar synthetic routes but on a larger scale. The reaction conditions are optimized for higher yields and purity. Solvents like N,N-dimethylformamide (DMF) and catalysts such as potassium carbonate are commonly used. The reaction mixture is typically stirred at room temperature for extended periods to ensure complete conversion .

Análisis De Reacciones Químicas

Types of Reactions: 2-Methylbenzo[d]thiazol-4-ol undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form corresponding quinones.

Reduction: The compound can be reduced to form dihydro derivatives.

Substitution: Electrophilic and nucleophilic substitution reactions can occur at the benzene ring and the thiazole ring.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

Substitution: Halogenating agents like bromine or chlorine, and nucleophiles such as amines or thiols.

Major Products:

Oxidation: Quinones and other oxidized derivatives.

Reduction: Dihydro derivatives.

Substitution: Halogenated or alkylated benzothiazole derivatives.

Comparación Con Compuestos Similares

Benzothiazole: The parent compound without the methyl and hydroxyl groups.

2-Methylbenzothiazole: Lacks the hydroxyl group at the fourth position.

4-Hydroxybenzothiazole: Lacks the methyl group at the second position.

Uniqueness: 2-Methylbenzo[d]thiazol-4-ol is unique due to the presence of both the methyl and hydroxyl groups, which confer distinct chemical and biological properties. These functional groups enhance its reactivity and potential as a therapeutic agent compared to its analogs .

Propiedades

IUPAC Name |

2-methyl-1,3-benzothiazol-4-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7NOS/c1-5-9-8-6(10)3-2-4-7(8)11-5/h2-4,10H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VMCGTNGBEAOSOJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=C(C=CC=C2S1)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7NOS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80596693 | |

| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.21 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94977-59-0 | |

| Record name | 2-Methyl-1,3-benzothiazol-4-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80596693 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

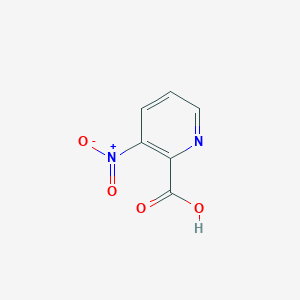

![Imidazo[1,2-a]pyridine-7-carboxylic acid](/img/structure/B1319054.png)

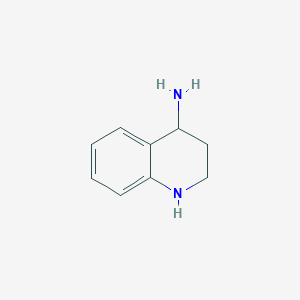

![7-Amino-1H-benzo[d][1,2,3]triazole-4-carbonitrile](/img/structure/B1319057.png)

![tert-butyl N-[(3-hydroxyphenyl)methyl]carbamate](/img/structure/B1319061.png)

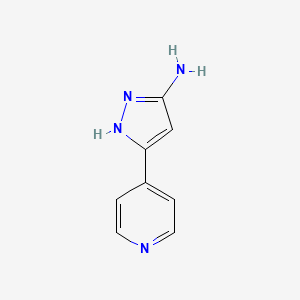

![[4-(3-Methyl-1,2,4-oxadiazol-5-yl)phenyl]methanol](/img/structure/B1319065.png)

![4-[(Benzyloxy)methyl]piperidine hydrochloride](/img/structure/B1319066.png)

![1-[(6-Bromopyridin-2-yl)methyl]piperidin-4-ol](/img/structure/B1319086.png)